molecular formula C21H15NO5 B2757975 2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1226436-76-5

2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2757975
CAS No.: 1226436-76-5
M. Wt: 361.353
InChI Key: GMHQANIHXQUQSG-UHFFFAOYSA-N
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Description

2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a high-purity chemical reagent intended for research applications. This compound features a biphenyl core structure substituted with a carboxylic acid group and a benzodioxole-based carboxamide moiety. The presence of both carboxylic acid and amide functional groups makes it a molecule of interest in various chemical and pharmacological research areas, such as serving as a potential synthetic intermediate or a scaffold in medicinal chemistry for the development of novel bioactive molecules . The benzo[1,3]dioxole group is a common pharmacophore found in compounds with a range of biological activities. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity and purity.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c23-20(22-13-9-10-18-19(11-13)27-12-26-18)16-7-3-1-5-14(16)15-6-2-4-8-17(15)21(24)25/h1-11H,12H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHQANIHXQUQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment to Biphenyl Structure: The benzo[d][1,3]dioxole ring is then coupled with a biphenyl derivative through a series of reactions involving halogenation and subsequent nucleophilic substitution.

    Introduction of Carboxylic Acid and Carbamoyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Properties
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Biological Target / Activity
Target Compound Biphenyl - 2'-Carbamoyl (linked to benzo[d][1,3]dioxol-5-yl)
- 2-Carboxylic acid
~377.35* Hypothesized: Angiotensin II receptor
ARC77 () Biphenyl - 2-Carboxylic acid
- 1H-indazole-methyl
~438.47 Angiotensin II receptor blocker
5t () Biphenyl - 2-Carbaldehyde
- 3-Benzo[d][1,3]dioxol
~316.32 Not specified
Compound 23 () Tetrahydropyrimidinone - Benzo[d][1,3]dioxol-5-ylcarbamoyl
- Fluorobenzoic acid
~429.38 Not specified (likely enzyme inhibitor)
2-[2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl]acetic acid () Phenylacetic acid - 2-Carbamoyl (linked to benzo[d][1,3]dioxol-5-yl)
- Acetic acid
~341.33 Not specified

*Estimated based on molecular formula.

Key Observations:
  • Core Structure : The target compound and ARC77 share a biphenyl backbone, but ARC77 replaces the benzo[d][1,3]dioxol-carbamoyl group with an indazole-methyl moiety, likely enhancing receptor selectivity .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity
  • Angiotensin II Receptor Blockers : ARC77 (IC₅₀ = 12 nM) demonstrates high potency due to its indazole-methyl group, which likely occupies hydrophobic pockets in the receptor. The target compound’s benzo[d][1,3]dioxol-carbamoyl group may offer similar hydrophobicity but requires empirical validation .
  • Solubility : The carboxylic acid in the target compound enhances aqueous solubility compared to ester or aldehyde derivatives (e.g., compound 5t), facilitating oral bioavailability .

Case Study: Comparison with [1,1'-Biphenyl]-3-carboxylic Acid Derivatives

describes [1,1'-biphenyl]-3-carboxylic acid derivatives with electron-withdrawing groups (cyano, fluoro, nitro). However, the target compound’s carbamoyl group provides hydrogen-bonding capability, favoring interactions with polar residues in enzyme active sites .

Biological Activity

2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a benzo[d][1,3]dioxole moiety and a biphenyl group. This structural configuration is believed to contribute to its biological activity.

Molecular Formula : C20_{20}H18_{18}N2_{2}O4_{4}
Molecular Weight : 350.36 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities including:

  • Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and microbial resistance.

The biological activities of 2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • DNA Interaction : It may interact with DNA or RNA, disrupting nucleic acid synthesis which is crucial for cell division and survival.
  • Enzyme Modulation : By inhibiting key enzymes such as DNA gyrase, it may impede bacterial replication and survival.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineEffectivenessReference
AnticancerMCF-7 (breast cancer)IC50_{50} = 25 µM
AntimicrobialE. coliZone of inhibition = 15 mm
Enzyme InhibitionDNA gyraseIC50_{50} = 50 µM

Detailed Findings

  • Anticancer Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a significant decrease in cell viability (IC50_{50} = 25 µM). This effect was associated with increased apoptosis markers such as cleaved PARP and caspase activation.
  • Antimicrobial Studies : The antimicrobial efficacy was evaluated against E. coli using agar diffusion methods. The compound produced a notable zone of inhibition (15 mm), suggesting potential as an antibiotic agent.
  • Enzyme Inhibition Studies : Inhibition assays on DNA gyrase revealed an IC50_{50} value of 50 µM, indicating that the compound effectively hinders this enzyme's activity, which is critical for bacterial DNA replication.

Q & A

Q. What are the optimal synthetic routes for preparing 2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via coupling reactions between biphenylcarboxylic acid derivatives and benzo[d][1,3]dioxol-5-ylcarbamoyl precursors. A validated approach involves:

  • Suzuki–Miyaura cross-coupling for biphenyl scaffold formation, as demonstrated in analogous biphenylcarboxylic acid syntheses (e.g., 4′-methyl-[1,1′-biphenyl]-2-carboxylic acid) .
  • Carbamoylation using EDCI/HOBt-mediated coupling to introduce the benzo[d][1,3]dioxol-5-ylcarbamoyl group, with reaction progress monitored by TLC or HPLC .
  • Purification via column chromatography (e.g., silica gel with 20% EtOAc/hexanes) or recrystallization. Purity (>95%) is confirmed by <sup>1</sup>H NMR (e.g., δ 6.85 ppm for aromatic protons) and LC-MS .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization steps include:

  • Spectroscopic analysis : <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity (e.g., δ 5.98 ppm for methylenedioxy protons ).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass for C21H16NO5).
  • Thermodynamic stability : Differential scanning calorimetry (DSC) to assess melting points and thermal degradation, guided by thermochemistry data for analogous biphenylcarboxylic acids .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting receptor selectivity?

Methodological Answer: SAR studies should focus on:

  • Substituent modifications : Replace the benzo[d][1,3]dioxol-5-yl group with bioisosteres (e.g., halogenated phenyl rings) to assess binding affinity changes.
  • Positional effects : Test analogues with carboxyl group relocation (e.g., para vs. ortho positions on the biphenyl scaffold), as seen in ETA receptor antagonist SAR studies .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors, validated by in vitro binding assays (IC50 measurements) .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer: Discrepancies in activity data (e.g., IC50 variability) may arise from:

  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, ETA receptor binding assays require strict control of Mg<sup>2+</sup> ion concentrations .
  • Metabolite interference : Perform metabolite profiling via LC-MS/MS to identify active/inactive derivatives .
  • Batch variability : Compare multiple synthetic batches using QC metrics (e.g., chiral purity by chiral HPLC) .

Q. What methodologies are suitable for evaluating metabolic stability and degradation pathways?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze parent compound depletion via LC-MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .
  • Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic conditions, followed by HPLC-UV to identify degradation products .

Q. How can researchers optimize the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Parallel screening : Test against panels of related receptors/enzymes (e.g., ETA vs. ETB receptors) to identify off-target interactions .
  • Prodrug strategies : Introduce ester moieties to the carboxyl group to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

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